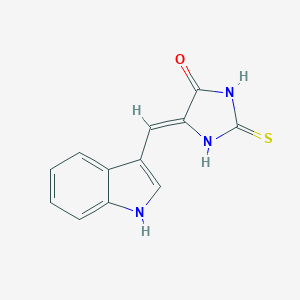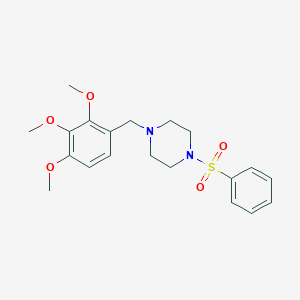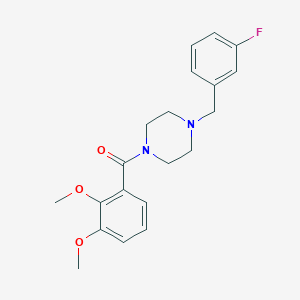
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, also known as 5Z-7-oxozeaenol, is a naturally occurring small molecule that has been found to have potential therapeutic applications in cancer treatment. This molecule is a member of the resorcylic acid lactone family, which are known for their ability to inhibit the activity of TGF-β signaling pathway.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol involves the inhibition of TGF-β signaling pathway. This pathway is known to regulate cell proliferation, differentiation, and migration, and is involved in several physiological and pathological processes. The binding of TGF-β to its receptors activates a signaling cascade that ultimately leads to the transcriptional activation of target genes. (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol inhibits this pathway by binding to the type I receptor, which prevents the activation of downstream signaling molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in vitro and in vivo. In cancer cells, this molecule has been found to inhibit cell proliferation, migration, and invasion. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been found to suppress tumor growth and metastasis. In addition to its anti-cancer properties, this molecule has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in lab experiments is its ability to selectively inhibit the TGF-β signaling pathway. This molecule has been found to have minimal effects on other signaling pathways, which makes it a valuable tool for studying the role of TGF-β in different physiological and pathological processes. However, one of the limitations of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol. One of the areas of interest is the development of more efficient synthesis methods for this molecule. In addition, further studies are needed to investigate the potential use of this molecule in the treatment of other diseases, such as fibrotic diseases and inflammation. Another area of interest is the development of more potent and selective inhibitors of the TGF-β signaling pathway, which could have important therapeutic applications in cancer treatment. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in animal models and humans.
Métodos De Síntesis
The synthesis of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been reported in several studies. The most commonly used method involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-indoleacetonitrile to form the desired product. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in cancer treatment. This molecule has been found to inhibit the activity of TGF-β signaling pathway, which is known to play a critical role in cancer progression and metastasis. Inhibition of this pathway has been shown to suppress tumor growth and invasion in several types of cancer, including breast, lung, and pancreatic cancer. In addition to its anti-cancer properties, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.
Propiedades
Nombre del producto |
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
|---|---|
Fórmula molecular |
C12H9N3OS |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17)/b10-5- |
Clave InChI |
TZKUYIZWDAKOCL-YHYXMXQVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)NC(=S)N3 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)